2,6-difluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide
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Overview
Description
The compound “2,6-difluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide” is a derivative of thiazole . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Scientific Research Applications
Antitumor Activity
Fluorinated benzothiazoles, including derivatives similar to the queried compound, have been synthesized and tested for their antitumor properties. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent cytotoxicity in vitro against human breast cancer cell lines, with selectivity towards estrogen receptor-positive and negative cell lines, indicating their potential for development as antitumor agents (Hutchinson et al., 2001).
Radiotracer Development
Fluorinated compounds have also been explored for their application in developing radiotracers for imaging. For example, automated radiosynthesis methods have been employed to produce 18F-labeled tracers for clinical applications, highlighting the importance of fluorinated compounds in the development of diagnostic tools (Ohkubo et al., 2021).
Antimicrobial Properties
Research on fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2'-dithiobis(benzamides) has evaluated their antifungal and antibacterial activity, with some compounds showing high activity against fungi and Gram-positive microorganisms. This suggests the potential of such fluorinated compounds in developing new antimicrobial agents (Carmellino et al., 1994).
Novel Synthesis and Characterization
Novel fluorinated compounds have been synthesized and characterized, expanding the understanding of their chemical properties and potential applications. For instance, new synthesis pathways have been explored for fluorobenzamides, including those containing thiazole and thiazolidine motifs, which could serve as promising antimicrobial analogs (Desai et al., 2013).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Pharmacokinetics
The compound’s bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Properties
IUPAC Name |
2,6-difluoro-N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3OS/c1-11-17(9-24-19(27)18-14(22)3-2-4-15(18)23)28-20-25-16(10-26(11)20)12-5-7-13(21)8-6-12/h2-8,10H,9H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQLCZVKPRZMBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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